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Compound of Interest

Compound Name: 2-(2-Bromophenyl)oxane

Cat. No.: B15045377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)oxane, a

heterocyclic compound with potential applications in medicinal chemistry and drug

development. Due to the limited availability of direct experimental data for this specific

molecule, this guide synthesizes information from analogous structures and established

chemical principles. It covers the compound's nomenclature, predicted physicochemical

properties, a representative synthetic protocol, and a discussion of its potential biological

activities. The guide is intended to serve as a foundational resource for researchers interested

in the therapeutic potential of aryl-substituted oxanes.

IUPAC Nomenclature and Chemical Structure
The nomenclature of the title compound is determined by the International Union of Pure and

Applied Chemistry (IUPAC) rules. The parent heterocycle is a six-membered saturated ring

containing one oxygen atom, for which the preferred IUPAC name is oxane. The substituent is

a 2-bromophenyl group attached at the second position of the oxane ring.

Therefore, the unambiguous IUPAC name for the compound is 2-(2-Bromophenyl)oxane.

Chemical Structure:
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Molecular Formula: C₁₁H₁₃BrO

SMILES: C1CCOC(C1)C2=CC=CC=C2Br

InChI Key: (Generated upon synthesis and characterization)

Predicted Physicochemical Properties
As experimental data for 2-(2-Bromophenyl)oxane is not readily available in the literature, its

key physicochemical properties have been predicted using computational models. These

predictions are valuable for initial assessment in drug discovery pipelines.

Property Predicted Value Unit

Molecular Weight 241.12 g/mol

logP (Octanol-Water) 3.58

Topological Polar Surface Area 9.23 Å²

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 1

Rotatable Bonds 1

Molar Refractivity 58.4 cm³

Boiling Point ~285 - 305 °C at 760 mmHg

Note: These values are computationally generated and should be confirmed by experimental

analysis.

Synthesis of 2-(2-Bromophenyl)oxane
While a specific, optimized synthesis for 2-(2-Bromophenyl)oxane has not been published, a

general and reliable method for the synthesis of 2-aryl-tetrahydropyrans can be adapted. A

common approach is the acid-catalyzed Prins-type cyclization of a homoallylic alcohol with an

aldehyde.
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General Experimental Protocol: Prins-type Cyclization
This protocol describes a representative method for the synthesis of 2-aryl-tetrahydropyrans.

Reaction Scheme:

Starting Materials: 2-Bromobenzaldehyde and a suitable homoallylic alcohol (e.g., but-3-en-

1-ol).

Catalyst: A Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or a

metal triflate).

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or toluene.

Procedure: a. To a solution of 2-bromobenzaldehyde (1.0 eq) in the chosen solvent, add the

homoallylic alcohol (1.2 eq). b. Add the acid catalyst (0.1 - 0.2 eq) to the reaction mixture. c.

Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin

Layer Chromatography (TLC). d. Upon completion, quench the reaction with a saturated

aqueous solution of sodium bicarbonate. e. Extract the aqueous layer with the organic

solvent. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure. g. Purify the crude product by column

chromatography on silica gel to yield 2-(2-Bromophenyl)oxane.

Synthesis Workflow Diagram
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A generalized workflow for the synthesis of 2-(2-Bromophenyl)oxane.

Potential Biological Activity and Applications in
Drug Development
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The tetrahydropyran (oxane) ring is a prevalent scaffold in numerous natural products and

biologically active molecules. The introduction of an aryl substituent can significantly influence

the pharmacological properties of the resulting compound.

Anticancer Potential
Aryl-substituted tetrahydropyrans have been investigated as potential anticancer agents. For

instance, certain di- and triaryl substituted tetrahydropyrans have demonstrated potent and

selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and

tumorigenesis. The 2-bromophenyl moiety in 2-(2-Bromophenyl)oxane could serve as a key

pharmacophoric element, potentially interacting with specific residues in the active sites of

target proteins.

Antimicrobial Activity
Bromophenols and their derivatives are known to possess significant biological activities,

including antimicrobial properties. The combination of a brominated aromatic ring with a

heterocyclic system like oxane could lead to novel compounds with activity against various

bacterial and fungal strains. The lipophilicity conferred by the bromophenyl group may facilitate

membrane translocation, a critical step for many antimicrobial agents.

Hypothetical Signaling Pathway Modulation
Given the known activities of related compounds, 2-(2-Bromophenyl)oxane could potentially

modulate signaling pathways involved in cell proliferation and survival, such as the EGFR

(Epidermal Growth Factor Receptor) pathway. Inhibition of EGFR signaling is a validated

strategy in cancer therapy.
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Hypothetical inhibition of the EGFR signaling pathway by 2-(2-Bromophenyl)oxane.

Conclusion
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2-(2-Bromophenyl)oxane represents an interesting, yet underexplored, chemical entity. Based

on the established biological activities of structurally related aryl-substituted tetrahydropyrans

and bromophenyl compounds, it is a candidate for investigation in drug discovery programs,

particularly in the areas of oncology and infectious diseases. The synthetic route outlined in this

guide provides a practical starting point for the preparation of this and related compounds for

further study. Experimental validation of the predicted properties and biological activities is a

necessary next step to fully elucidate the therapeutic potential of this molecule.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-
Bromophenyl)oxane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15045377#iupac-name-for-2-2-bromophenyl-oxane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15045377?utm_src=pdf-body
https://www.benchchem.com/product/b15045377#iupac-name-for-2-2-bromophenyl-oxane
https://www.benchchem.com/product/b15045377#iupac-name-for-2-2-bromophenyl-oxane
https://www.benchchem.com/product/b15045377#iupac-name-for-2-2-bromophenyl-oxane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15045377?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15045377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

